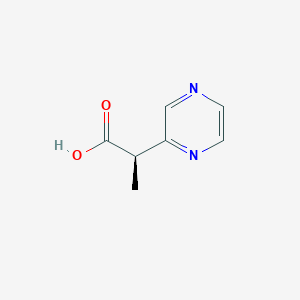
(2R)-2-Pyrazin-2-ylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Pyrazin-2-ylpropanoic acid is an organic compound characterized by the presence of a pyrazine ring attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Pyrazin-2-ylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine and a suitable propanoic acid derivative.
Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Catalysts and Reagents: Commonly used catalysts include palladium or platinum-based catalysts, while reagents such as hydrogen gas or specific acids/bases may be employed to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-Pyrazin-2-ylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: The pyrazine ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is a typical setup.
Substitution: Halogenating agents, acids, or bases are often employed depending on the desired substitution.
Major Products:
Aplicaciones Científicas De Investigación
(2R)-2-Pyrazin-2-ylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2R)-2-Pyrazin-2-ylpropanoic acid exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
(2S)-2-Pyrazin-2-ylpropanoic acid: The enantiomer of (2R)-2-Pyrazin-2-ylpropanoic acid, differing in stereochemistry.
Pyrazine-2-carboxylic acid: A structurally related compound with a carboxylic acid group directly attached to the pyrazine ring.
2-Methylpyrazine: A simpler derivative with a methyl group attached to the pyrazine ring.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.
Propiedades
IUPAC Name |
(2R)-2-pyrazin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)6-4-8-2-3-9-6/h2-5H,1H3,(H,10,11)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXWKRTUQYCURO-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(3,5-Difluorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2995944.png)
![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide](/img/structure/B2995946.png)


![2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid](/img/structure/B2995954.png)

![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2995958.png)
